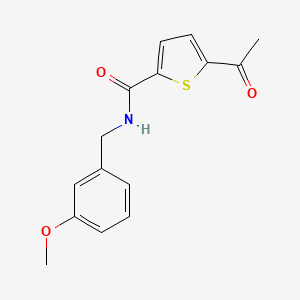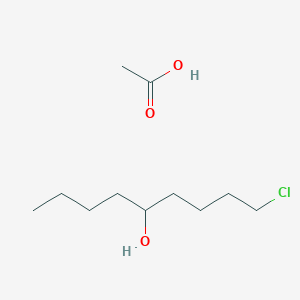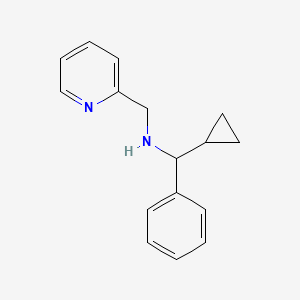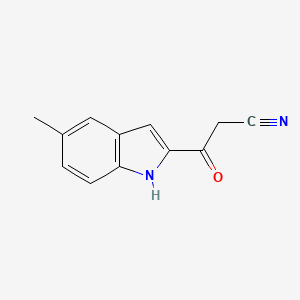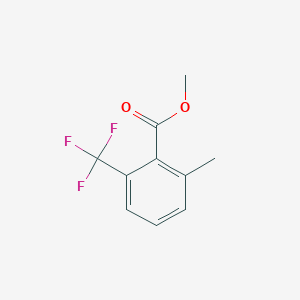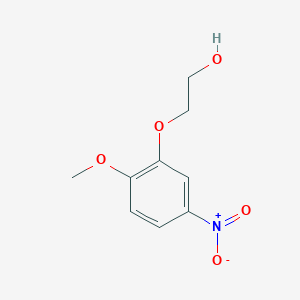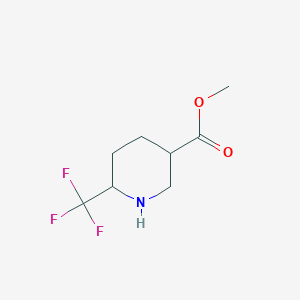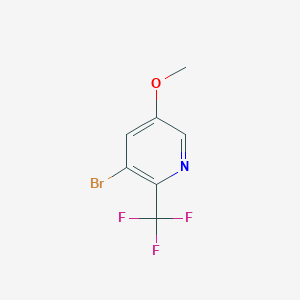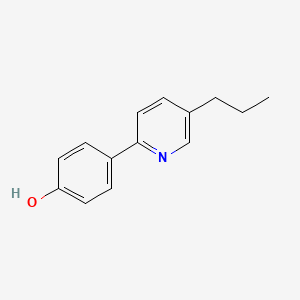
4-(5-propyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-propyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one is a chemical compound that belongs to the class of quinomethanes. Quinomethanes are a group of compounds formally derived from quinones by replacing one or both of the quinone oxygens with methylidene groups . This compound features a pyridine ring attached to a cyclohexadienone structure, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 4-(5-propyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of appropriate pyridine derivatives with cyclohexadienone precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(5-propyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-propyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-propyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-(5-propyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one can be compared with other quinomethanes, such as:
4-(5-octyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one: Similar structure but with a longer alkyl chain.
4-(5-nitro-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one: Contains a nitro group instead of a propyl group.
The uniqueness of this compound lies in its specific substituents and their effects on the compound’s chemical and biological properties.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-(5-propylpyridin-2-yl)phenol |
InChI |
InChI=1S/C14H15NO/c1-2-3-11-4-9-14(15-10-11)12-5-7-13(16)8-6-12/h4-10,16H,2-3H2,1H3 |
InChI Key |
LYTDWHYSSGGFHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


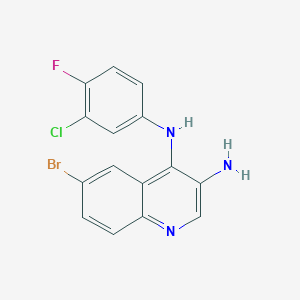
![[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
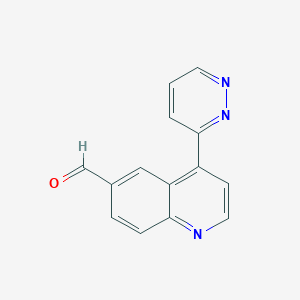

![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)
